N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine
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Overview
Description
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is a versatile small molecule scaffold with the molecular formula C4H9N5 and a molecular weight of 127.15 g/mol . This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable compound in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine typically involves the reaction of dimethylamine with a tetrazole derivative. One common method involves the reaction of dimethylamine with 5-chloromethyl-1H-tetrazole under basic conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can result in higher yields and purity of the final product . Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl-1-(1H-tetrazol-5-yl)methanone.
Reduction: Reduction of the compound can yield N,N-dimethyl-1-(1H-tetrazol-5-yl)methanol.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction .
Major Products Formed
The major products formed from the reactions of this compound include N,N-dimethyl-1-(1H-tetrazol-5-yl)methanone, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanol, and various substituted tetrazole derivatives .
Scientific Research Applications
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine include:
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanol: A reduced form of the compound with similar chemical properties.
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanone: An oxidized form of the compound with different reactivity.
5-chloromethyl-1H-tetrazole: A precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its stability and versatility as a small molecule scaffold . The presence of the tetrazole ring allows for a wide range of chemical modifications, making it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-9(2)3-4-5-7-8-6-4/h3H2,1-2H3,(H,5,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBNCFGBAKTASH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NNN=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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